

A Technical Guide to the Spectroscopic Data of 2,3-Diethylphenol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2,3-Diethylphenol
CAS No.:	66142-71-0
Cat. No.:	B15196043

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Introduction: This document provides a comprehensive technical overview of the expected spectroscopic data for **2,3-Diethylphenol** (CAS No: 66142-71-0). As experimental spectra for this specific isomer are not readily available in public databases, this guide presents predicted data based on established principles of spectroscopy and analysis of analogous compounds. The information is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, identification, and characterization of substituted phenolic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,3-Diethylphenol**.

Table 1: Predicted ^1H NMR Data

The proton NMR spectrum is predicted based on the asymmetrical substitution of the benzene ring, which renders the three aromatic protons and the protons of the two ethyl groups chemically distinct.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.05 - 6.80	Doublet of Doublets (dd)	1H	Ar-H (C6)	Ortho to one ethyl group and meta to the hydroxyl and second ethyl group.
~6.80 - 6.65	Triplet (t)	1H	Ar-H (C5)	Ortho to the hydroxyl group and coupled to two adjacent aromatic protons.
~6.75 - 6.60	Doublet of Doublets (dd)	1H	Ar-H (C4)	Ortho to the hydroxyl group and meta to two ethyl groups.
~4.5 - 5.5	Broad Singlet (br s)	1H	OH	Phenolic proton; chemical shift is concentration and solvent dependent.
~2.65	Quartet (q)	2H	Ar-CH ₂ -CH ₃ (C2-Ethyl)	Methylene protons adjacent to the aromatic ring, split by the methyl group.
~2.55	Quartet (q)	2H	Ar-CH ₂ -CH ₃ (C3-Ethyl)	Methylene protons adjacent to the aromatic ring, split by the methyl group; slightly different

				chemical environment than the other ethyl.
~1.25	Triplet (t)	3H	Ar-CH ₂ -CH ₃ (C2-Ethyl)	Methyl protons split by the adjacent methylene group.
~1.15	Triplet (t)	3H	Ar-CH ₂ -CH ₃ (C3-Ethyl)	Methyl protons split by the adjacent methylene group; slightly different chemical environment.

Predicted for a solution in CDCl₃ with TMS as an internal standard.

Table 2: Predicted ¹³C NMR Data

Due to the lack of symmetry, all ten carbon atoms in **2,3-Diethylphenol** are expected to be unique and produce distinct signals in the ¹³C NMR spectrum.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~152	C-OH (C1)	Aromatic carbon attached to the hydroxyl group, significantly deshielded.
~138	C-CH ₂ CH ₃ (C3)	Aromatic carbon with an ethyl substituent.
~130	C-CH ₂ CH ₃ (C2)	Aromatic carbon with an ethyl substituent.
~128	Ar-CH (C6)	Aromatic methine carbon.
~122	Ar-CH (C4)	Aromatic methine carbon.
~118	Ar-CH (C5)	Aromatic methine carbon, influenced by the ortho hydroxyl group.
~25	Ar-CH ₂ -CH ₃ (C2-Ethyl)	Methylene carbon of the ethyl group at C2.
~23	Ar-CH ₂ -CH ₃ (C3-Ethyl)	Methylene carbon of the ethyl group at C3.
~15	Ar-CH ₂ -CH ₃ (C2-Ethyl)	Methyl carbon of the ethyl group at C2.
~14	Ar-CH ₂ -CH ₃ (C3-Ethyl)	Methyl carbon of the ethyl group at C3.

Predicted for a solution in CDCl₃.

Table 3: Predicted Infrared (IR) Absorption Data

The IR spectrum of a phenol is characterized by a prominent broad O-H stretch and absorptions related to the aromatic ring and alkyl substituents.^{[1][2]}

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3550 - 3200 (broad, strong)	O-H Stretch	Phenolic Hydroxyl (H-bonded)
3100 - 3000 (medium)	C-H Stretch	Aromatic
2975 - 2850 (medium-strong)	C-H Stretch	Aliphatic (Ethyl groups)
1600 & 1470 (strong)	C=C Stretch	Aromatic Ring
~1220 (strong)	C-O Stretch	Phenolic
850 - 750 (strong)	C-H Bend (out-of-plane)	Aromatic (trisubstituted)

Table 4: Predicted Mass Spectrometry (MS) Data

The mass spectrum is predicted for electron ionization (EI), which typically causes fragmentation. The molecular weight of **2,3-Diethylphenol** is 150.22 g/mol .

Predicted m/z	Ion	Rationale
150	[M] ⁺	Molecular ion peak.
135	[M-CH ₃] ⁺	Loss of a methyl radical from one of the ethyl groups.
121	[M-C ₂ H ₅] ⁺	Loss of an ethyl radical via benzylic cleavage; expected to be a major fragment.
91	[C ₇ H ₇] ⁺	Tropylium ion, a common fragment in alkylbenzenes.
77	[C ₆ H ₅] ⁺	Phenyl cation.

Experimental Protocols

The following sections describe standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ^1H and ^{13}C NMR spectra of a liquid sample like **2,3-Diethylphenol** is as follows:

- **Sample Preparation:** Accurately weigh 5-20 mg of the **2,3-Diethylphenol** sample for ^1H NMR (or 20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean vial.[3][4]
- **Transfer:** Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube, ensuring the liquid column height is between 4.0 and 5.0 cm.[3]
- **Standard:** Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm), although modern spectrometers can also reference the residual solvent peak.[5]
- **Instrument Setup:** Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.
- **Acquisition:** The instrument's magnetic field is locked onto the deuterium signal of the solvent and shimmed to optimize homogeneity.[3] For ^1H NMR, a quick scan is often sufficient. For ^{13}C NMR, a greater number of scans (e.g., 64 or more) is required to achieve an adequate signal-to-noise ratio.[6]
- **Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum, which is then phased and baseline corrected. Peak integration is performed for the ^1H spectrum.

Infrared (IR) Spectroscopy

For a liquid sample, the IR spectrum can be obtained using the neat liquid film or Attenuated Total Reflectance (ATR) methods.[7][8]

- **Liquid Film Method:**
 - Place a single drop of neat **2,3-Diethylphenol** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]

- Carefully place a second salt plate on top, allowing the liquid to spread into a thin, uniform film without air bubbles.[10]
- Mount the sandwiched plates in the spectrometer's sample holder.
- ATR Method:
 - Place a small drop of the sample directly onto the ATR crystal (e.g., diamond or germanium).
 - Ensure good contact between the sample and the crystal. This method requires minimal sample preparation and is often preferred for its simplicity.[8]
- Data Acquisition:
 - First, record a background spectrum of the empty instrument (or clean ATR crystal).
 - Place the sample in the instrument and acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - The instrument software automatically subtracts the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a standard method for the mass analysis of relatively small, volatile organic molecules.[11][12]

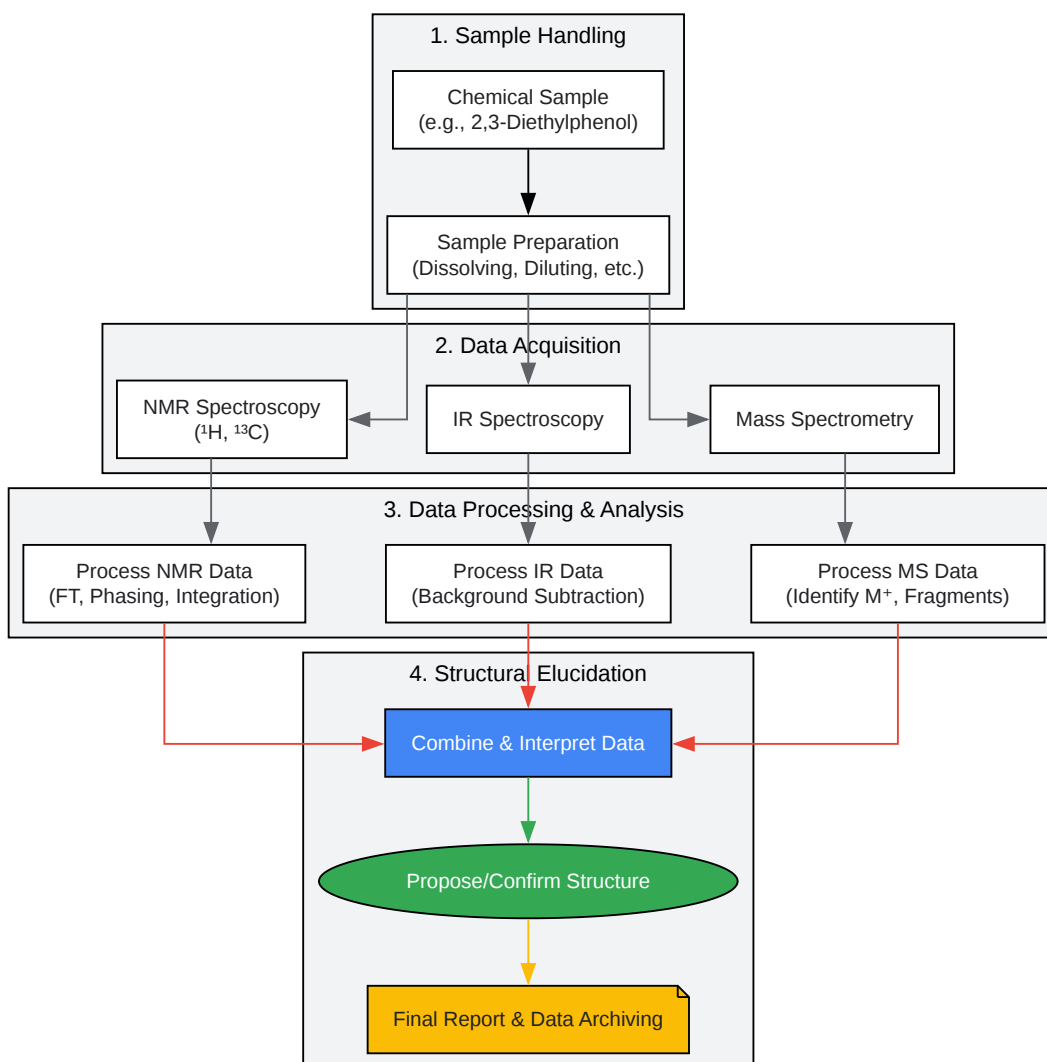
- Sample Introduction: The sample is introduced into the ion source, typically after separation by Gas Chromatography (GC-MS). For direct insertion, a small amount of the sample is placed on a probe and vaporized by heating within the vacuum of the mass spectrometer.
- Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, creating a positively charged radical molecular ion ($[M]^+$).[13]
- Fragmentation: The high energy of the EI process causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative ion abundance versus m/z .

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a chemical compound like **2,3-Diethylphenol**.

General Workflow for Spectroscopic Analysis



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General workflow for spectroscopic analysis of a chemical compound.

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References

- [1. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [3. How To Prepare And Run An NMR Sample - Blogs - News \[alwsci.com\]](#)
- [4. NMR Sample Preparation | Chemical Instrumentation Facility \[cif.iastate.edu\]](#)
- [5. rsc.org \[rsc.org\]](https://www.rsc.org)
- [6. scribd.com \[scribd.com\]](https://www.scribd.com)
- [7. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters \[researching.cn\]](#)
- [8. drawellanalytical.com \[drawellanalytical.com\]](https://www.drawellanalytical.com)
- [9. orgchemboulder.com \[orgchemboulder.com\]](https://www.orgchemboulder.com)
- [10. Liquid Samples : Shimadzu \(Europe\) \[shimadzu.eu\]](https://www.shimadzu.eu)
- [11. Electron Ionization - Creative Proteomics \[creative-proteomics.com\]](https://www.creative-proteomics.com)
- [12. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [13. Mass Spectrometry Ionization Methods \[chemistry.emory.edu\]](https://chemistry.emory.edu)
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2,3-Diethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15196043/docs#a-technical-guide-to-the-spectroscopic-data-of-2-3-diethylphenol\]](https://www.benchchem.com/product/b15196043/docs#a-technical-guide-to-the-spectroscopic-data-of-2-3-diethylphenol)

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